N-methyl-N-[2-(pyridin-4-yl)ethyl]-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine
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Overview
Description
N-methyl-N-[2-(pyridin-4-yl)ethyl]-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-(pyridin-4-yl)ethyl]-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of pyridine derivatives with cyclopentadiene and subsequent functionalization to introduce the pyrimidine ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-(pyridin-4-yl)ethyl]-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N-methyl-N-[2-(pyridin-4-yl)ethyl]-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(pyridin-4-yl)ethyl]-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N,N-bis(2-pyridylethyl)amine
- N-methyl-1-(pyridin-4-yl)methanamine
- N-methyl-1-(5-pyridin-4-ylthien-2-yl)methanamine
Uniqueness
N-methyl-N-[2-(pyridin-4-yl)ethyl]-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine stands out due to its unique cyclopenta[d]pyrimidine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H18N4 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-methyl-N-(2-pyridin-4-ylethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H18N4/c1-19(10-7-12-5-8-16-9-6-12)15-13-3-2-4-14(13)17-11-18-15/h5-6,8-9,11H,2-4,7,10H2,1H3 |
InChI Key |
NVHABBGFNOKLIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=NC=C1)C2=NC=NC3=C2CCC3 |
Origin of Product |
United States |
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